3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine

KDR kinase VEGFR‑2 angiogenesis

3‑(Pyridin‑4‑yl)‑6‑(4‑methoxyphenyl)‑pyrazolo[1,5‑a]pyrimidine (CAS 216661‑58‑4) belongs to the 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidine class, a scaffold originally developed as a new class of KDR (VEGFR‑2) kinase inhibitors. The compound carries a 4‑pyridyl group at the 3‑position and a 4‑methoxyphenyl group at the 6‑position, a substitution pattern that distinguishes it from the prototypical 3‑thienyl analog.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 216661-58-4
Cat. No. B3325612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine
CAS216661-58-4
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2
InChIInChI=1S/C18H14N4O/c1-23-16-4-2-13(3-5-16)15-10-20-18-17(11-21-22(18)12-15)14-6-8-19-9-7-14/h2-12H,1H3
InChIKeyZBCIUJVPXUPSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 216661‑58‑4 – The Pyrazolo[1,5‑a]pyrimidine Core with a 4‑Pyridyl/4‑Methoxyphenyl Substitution Pattern


3‑(Pyridin‑4‑yl)‑6‑(4‑methoxyphenyl)‑pyrazolo[1,5‑a]pyrimidine (CAS 216661‑58‑4) belongs to the 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidine class, a scaffold originally developed as a new class of KDR (VEGFR‑2) kinase inhibitors [1]. The compound carries a 4‑pyridyl group at the 3‑position and a 4‑methoxyphenyl group at the 6‑position, a substitution pattern that distinguishes it from the prototypical 3‑thienyl analog. Scalable synthetic protocols yielding >85 % have recently been reported, confirming its accessibility for medicinal chemistry campaigns [2].

Why a Simple 3‑Aryl Swap Cannot Substitute for CAS 216661‑58‑4 in KDR‑Focused Programs


Within the 3,6‑disubstituted pyrazolo[1,5‑a]pyrimidine series, potency at the KDR kinase is exquisitely sensitive to the nature of the 3‑aryl substituent. The 4‑pyridyl analog (CAS 216661‑58‑4) delivers an IC₅₀ of 37 nM against isolated KDR, whereas the 3‑thienyl counterpart (compound 3g) achieves 19 nM [1]. More critically, the regioisomeric 3‑pyridyl variant (compound 11b) shows a markedly different physicochemical profile (mp 165‑166 °C vs. 215 °C) and distinct NMR signatures, confirming that even subtle positional changes alter solid‑state properties and, by extension, formulation behavior [2]. These differences mean that generic substitution with a “pyridyl‑containing analog” without specifying the 4‑pyridyl regioisomer risks compromising both target engagement and developability.

Quantitative Differentiation of CAS 216661‑58‑4: Head‑to‑Head KDR Potency, Regioisomeric Selectivity, and Synthetic Reproducibility


KDR Kinase Inhibition: 4‑Pyridyl vs. 3‑Thienyl Direct Comparison

In a head‑to‑head isolated KDR kinase assay, the 4‑pyridyl derivative (CAS 216661‑58‑4, BDBM5420) shows an IC₅₀ of 37 nM, approximately 2‑fold less potent than the 3‑thienyl analog (compound 3g, IC₅₀ = 19 nM) [1]. This quantitative difference establishes that the 4‑pyridyl group retains substantial KDR engagement while offering a distinct hydrogen‑bond acceptor/donor profile that can be exploited for selectivity tuning.

KDR kinase VEGFR‑2 angiogenesis

Regioisomeric Differentiation: 4‑Pyridyl (11a) vs. 3‑Pyridyl (11b) Solid‑State Properties

The 2023 scalable synthesis study reports melting points of 215 °C for the 4‑pyridyl isomer (11a, CAS 216661‑58‑4) and 165‑166 °C for the 3‑pyridyl isomer (11b) [1]. The 50 °C higher melting point of the 4‑pyridyl compound indicates stronger crystal lattice energy, which typically correlates with lower aqueous solubility but better solid‑state stability under accelerated storage conditions.

regioisomer melting point formulation

Synthetic Reproducibility and Scalability: 87 % Yield Under Robust Suzuki–Miyaura Conditions

The 2023 methodology paper demonstrates a reproducible Suzuki–Miyaura cross‑coupling protocol that delivers 6‑(4‑methoxyphenyl)‑3‑(pyridin‑4‑yl)pyrazolo[1,5‑a]pyrimidine in 87 % yield at multigram scale (1.92 g) [1]. In contrast, the same protocol applied to the regioisomeric 3‑pyridyl bromide gave detectable product only after switching to specialized Buchwald ligands and still required lengthier purification [1].

scalable synthesis Suzuki coupling process chemistry

Implication for Kinase Selectivity: Pyridine Nitrogen as a Selectivity Handle

The 4‑pyridyl nitrogen of CAS 216661‑58‑4 provides a hydrogen‑bond acceptor that can engage the conserved hinge region of kinases, yet the same nitrogen is absent in the 3‑thienyl analog (3g). In the BMP signaling inhibitor series (dorsomorphin analogs), replacement of the 4‑pyridine with 4‑quinoline increased potency, while modification of the core nitrogen atoms ablated activity, underscoring the critical role of this nitrogen in target recognition [1]. Although direct kinome‑wide selectivity data for CAS 216661‑58‑4 are not yet published, the presence of the pyridine nitrogen creates a selectivity vector that can be rationally exploited to dial out anti‑targets.

kinase selectivity hydrogen bond off-target

High‑Impact Application Scenarios for CAS 216661‑58‑4 Based on Quantitative Evidence


KDR‑Focused Lead Optimization Requiring Balanced Potency and Solubility

With a KDR IC₅₀ of 37 nM [1], CAS 216661‑58‑4 sits in the optimal potency window for a lead compound where further gains can be achieved through substitution at the 6‑aryl ring, as demonstrated in the follow‑up optimization paper that introduced basic side‑chains to improve solubility and cellular activity [2]. The compound is the ideal starting point for programs that need to retain potent VEGFR‑2 inhibition while improving physicochemical properties.

Parallel Synthesis of Regioisomeric Libraries for Selectivity Profiling

The scalable 87 %‑yield Suzuki protocol and the distinct solid‑state properties (mp 215 °C) of CAS 216661‑58‑4 [3] enable its use as a positive control in parallel library synthesis alongside the 3‑pyridyl (mp 165‑166 °C) and 3‑thienyl analogs. This allows researchers to systematically dissect the contribution of the 3‑aryl group to kinase selectivity without confounding variables from divergent synthetic routes.

Chemical Probe for BMP Signaling with a Different Selectivity Fingerprint

SAR studies on the dorsomorphin scaffold have shown that the 4‑pyridine ring is critical for BMP receptor engagement [4]. Because CAS 216661‑58‑4 contains the same 4‑pyridyl‑pyrazolo[1,5‑a]pyrimidine core, it can serve as a structurally distinct starting point for developing BMP pathway probes that avoid the pharmacokinetic liabilities of the original dorsomorphin series.

Process Chemistry Feasibility Studies for Kilogram‑Scale Campaigns

The demonstration of a robust, chromatography‑free purification and consistent >80 % yields using commercial Pd(PPh₃)₄ [3] makes CAS 216661‑58‑4 a strong candidate for process intensification. Procurement teams evaluating bulk supply can reference this protocol to benchmark supplier capabilities and negotiate cost‑per‑gram reductions.

Quote Request

Request a Quote for 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.